

Application Note: Quantification of Cyclocreatine in Biological Matrices using HILIC-UPLC-MS/MS

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Compound of Interest

Compound Name: Cyclocreatine

Cat. No.: B013531

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Abstract

This application note describes a robust and sensitive Hydrophilic Interaction Liquid Chromatography-Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (HILIC-UPLC-MS/MS) method for the quantification of **cyclocreatine** in biological matrices. **Cyclocreatine**, a synthetic analog of creatine, is under investigation as a potential therapeutic agent for creatine transporter deficiency (CTD), an X-linked metabolic disorder.[1][2] The method detailed herein provides the necessary selectivity and sensitivity for pharmacokinetic studies and cellular uptake assays, crucial for the development of **cyclocreatine** as a therapeutic. The protocol includes detailed procedures for sample preparation from plasma and cell lysates, optimized HILIC-UPLC conditions for efficient separation of this polar compound, and specific MS/MS parameters for accurate quantification.

Introduction

Creatine transporter deficiency (CTD) is a genetic disorder characterized by impaired creatine uptake in the brain, leading to intellectual disability, speech and language delays, and seizures. [1] **Cyclocreatine** is being explored as a potential treatment for CTD.[2] Unlike creatine, **cyclocreatine** can enter cells independently of the primary creatine transporter. Once inside the cell, it is phosphorylated to phospho**cyclocreatine**, acting as a creatine kinase substrate and potentially replenishing cellular energy reserves.

Accurate quantification of **cyclocreatine** in biological samples is paramount for evaluating its pharmacokinetic profile, cellular uptake, and therapeutic efficacy. Due to its high polarity, **cyclocreatine** is poorly retained on traditional reversed-phase liquid chromatography columns. [1] Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative for retaining and separating polar analytes like **cyclocreatine**, offering improved chromatographic resolution and reduced analysis time.[1] This application note provides a detailed protocol for a HILIC-UPLC-MS/MS method successfully applied to pharmacokinetic studies in rodents and cellular assays.[1][2]

Experimental Protocols

Sample Preparation

a) Plasma Samples[1]

- To 50 µL of plasma, add 200 µL of a precipitation solution consisting of acetonitrile and methanol (70:30, v/v) containing the internal standard (D4-**cyclocreatine**).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase (95% acetonitrile/5% water with 10 mM ammonium acetate).
- Inject the sample into the UPLC-MS/MS system.

b) Cell Lysate Samples (Adapted from similar compound analysis)

- Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
- Perform protein quantification (e.g., BCA assay) to normalize the results.

- Precipitate proteins from the lysate using a cold organic solvent mixture (e.g., acetonitrile:methanol, 1:1, v/v) containing the internal standard.
- Follow steps 3-6 from the plasma sample preparation protocol.

HILIC-UPLC Conditions[1]

- Column: HILIC BEH amide column (2.1 mm × 50 mm, 1.7 μm)
- Mobile Phase A: 10 mM ammonium acetate in 95% water / 5% acetonitrile
- Mobile Phase B: 10 mM ammonium acetate in 95% acetonitrile / 5% water
- Flow Rate: 0.5 mL/min
- Gradient Elution:
 - 0–0.2 min: 99% B
 - 0.2–3 min: 99% → 50% B
 - 3–3.5 min: Hold at 30% B
 - 3.5–4.0 min: 99% B (re-equilibration)
- Injection Volume: 5 μL
- Column Temperature: 25°C
- Autosampler Temperature: 4°C
- Run Time: 4 minutes

Mass Spectrometry Conditions[1]

- Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer
- Ionization Mode: Positive Electrospray Ionization (ESI+)

- Capillary Voltage: 1 kV
- Source Temperature: 150°C
- Desolvation Temperature: 550°C
- Cone Gas Flow: 150 L/h
- Desolvation Gas Flow: 550 L/h
- Collision Gas: Argon
- Detection Mode: Selected Reaction Monitoring (SRM)

SRM Transitions:

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
Cyclocreatine (Quantifier)	144	98	30	15
Cyclocreatine (Qualifier)	144	56	30	20
D4-Cyclocreatine (IS)	148	102	30	15

Quantitative Data Summary

The developed HILIC-UPLC-MS/MS method demonstrates excellent linearity, accuracy, and precision for the quantification of **cyclocreatine** in plasma.

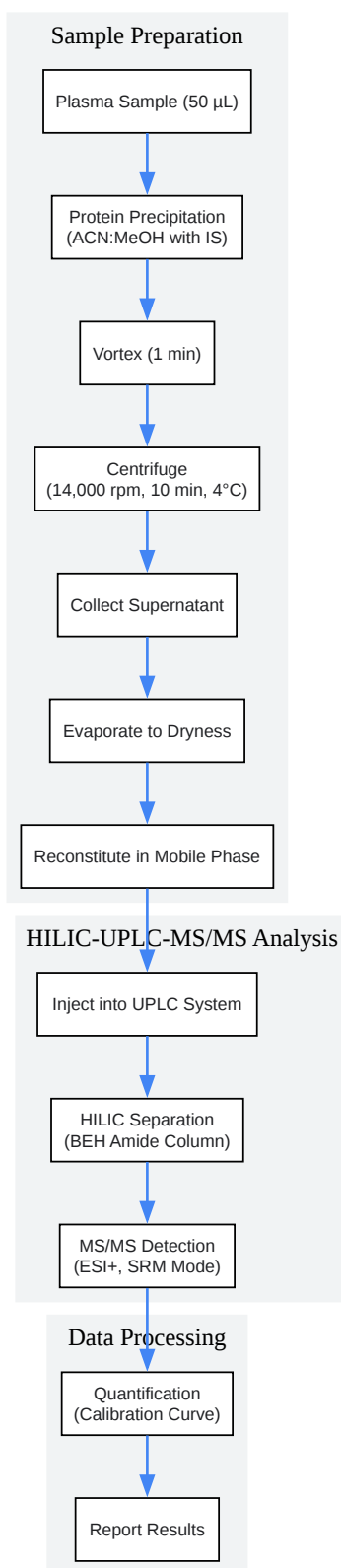
Table 1: Calibration Curve and Linearity^[1]

Matrix	Calibration Range (µM)	Correlation Coefficient (r ²)
Mouse and Rat Plasma	0.01–25	> 0.99

Table 2: Accuracy and Precision of Quality Control (QC) Samples^[1]

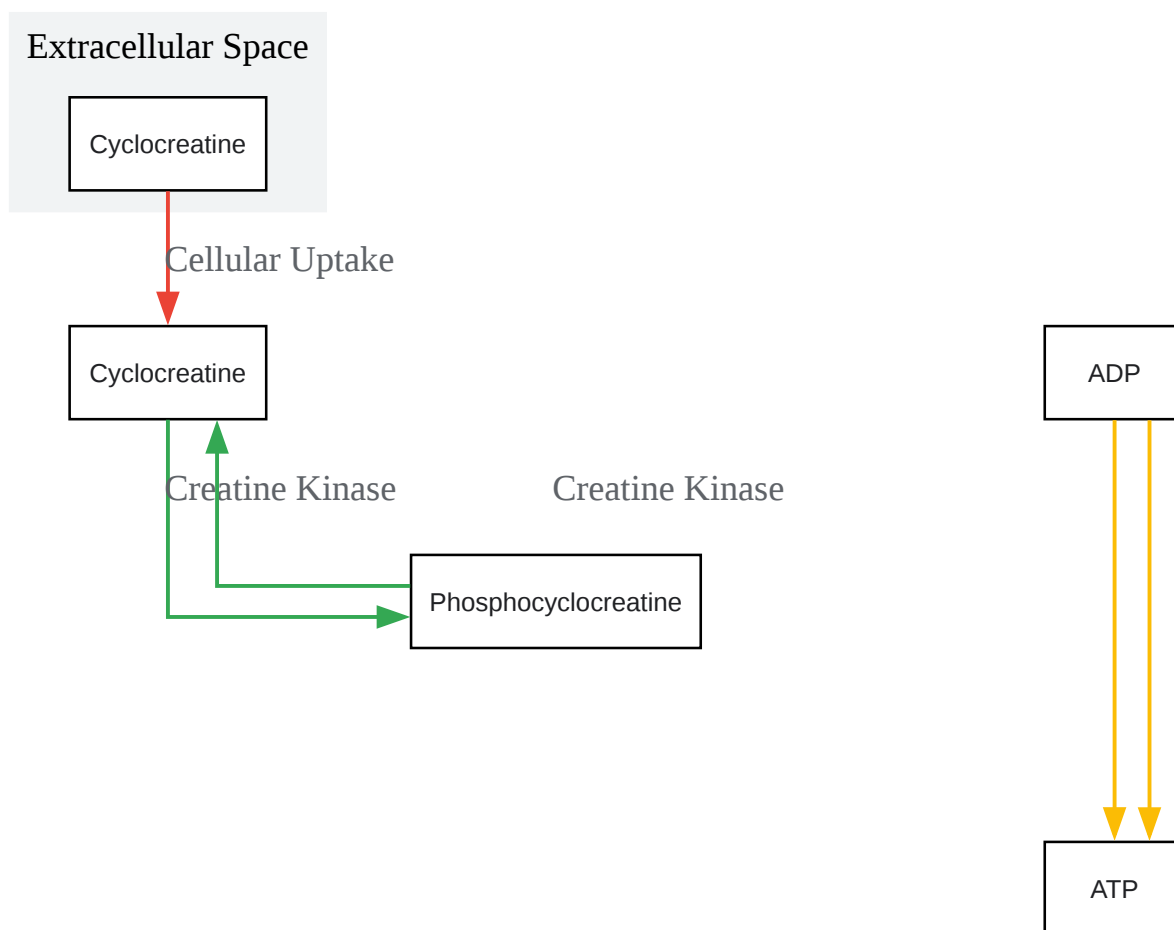
QC Level	Concentration (µM)	Intraday Accuracy (%)	Intraday Precision (CV%)
LLOQ	0.01	95 - 105	< 15
Low	0.03	93 - 105	1.9 - 11
Medium	1	93 - 105	1.9 - 11
High	20	93 - 105	1.9 - 11

Visualizations



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Caption: Experimental workflow for **cyclocreatine** quantification.



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Caption: Metabolic pathway of **cyclocreatine**.

Conclusion

The HILIC-UPLC-MS/MS method described provides a rapid, selective, and accurate means for the quantification of **cyclocreatine** in biological matrices.[1] The simple protein precipitation extraction and the short chromatographic run time make this method suitable for high-throughput analysis in pharmacokinetic and preclinical studies. The successful application of this method will aid in the continued investigation of **cyclocreatine** as a potential therapeutic for creatine transporter deficiency.[1]

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